N,O-Bis-(phenoxycarbonyl)-hydroxylamine
Overview
Description
N,O-Bis-(phenoxycarbonyl)-hydroxylamine is an organic compound that has garnered interest in various scientific fields due to its unique chemical properties. It is characterized by the presence of phenoxycarbonyl groups attached to a hydroxylamine moiety, making it a versatile reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Bis-(phenoxycarbonyl)-hydroxylamine typically involves the reaction of hydroxylamine with phenyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,O-Bis-(phenoxycarbonyl)-hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It participates in nucleophilic substitution reactions, where the phenoxycarbonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, amines, and substituted hydroxylamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,O-Bis-(phenoxycarbonyl)-hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,O-Bis-(phenoxycarbonyl)-hydroxylamine exerts its effects involves the interaction of its functional groups with target molecules. The phenoxycarbonyl groups can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The hydroxylamine moiety can act as a nucleophile, attacking electrophilic centers in target molecules.
Comparison with Similar Compounds
Similar Compounds
- N,O-Bis(trimethylsilyl)acetamide
- N,O-Bis(trimethylsilyl)trifluoroacetamide
Uniqueness
Compared to similar compounds, N,O-Bis-(phenoxycarbonyl)-hydroxylamine is unique due to its phenoxycarbonyl groups, which provide distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable reagent in various applications.
Properties
IUPAC Name |
(phenoxycarbonylamino) phenyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-13(18-11-7-3-1-4-8-11)15-20-14(17)19-12-9-5-2-6-10-12/h1-10H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZVLZBVOIUMCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NOC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435761 | |
Record name | Phenyl [(phenoxycarbonyl)oxy]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141580-65-6 | |
Record name | Phenyl [(phenoxycarbonyl)oxy]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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